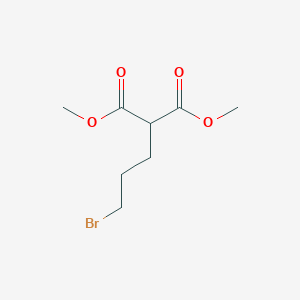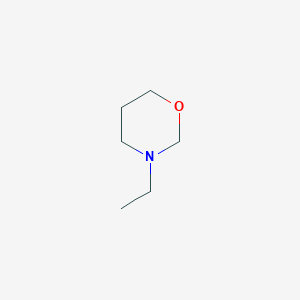![molecular formula C9H12N2O2S2 B14679808 3-[(4-Aminophenyl)disulfanyl]-L-alanine CAS No. 32933-99-6](/img/structure/B14679808.png)
3-[(4-Aminophenyl)disulfanyl]-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Aminophenyl)disulfanyl]-L-alanine is a chemical compound with the molecular formula C9H12N2O2S2 It is characterized by the presence of a disulfide bond linking a 4-aminophenyl group to an L-alanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)disulfanyl]-L-alanine typically involves the formation of the disulfide bond between 4-aminophenyl and L-alanine. One common method is the oxidative coupling of thiol precursors. For instance, 4-aminothiophenol can be reacted with L-alanine under oxidative conditions to form the desired disulfide bond. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(4-Aminophenyl)disulfanyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Acylated or alkylated derivatives.
科学的研究の応用
3-[(4-Aminophenyl)disulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(4-Aminophenyl)disulfanyl]-L-alanine involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through redox mechanisms.
類似化合物との比較
Similar Compounds
- 3,3’-Dithiobis[benzenamine]
- 3,3’-Diaminodiphenyl Disulfide
- Bis(3-aminophenyl) Disulfide
Uniqueness
3-[(4-Aminophenyl)disulfanyl]-L-alanine is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other disulfide-containing compounds that may lack this amino acid component.
特性
CAS番号 |
32933-99-6 |
|---|---|
分子式 |
C9H12N2O2S2 |
分子量 |
244.3 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(4-aminophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-6-1-3-7(4-2-6)15-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
InChIキー |
OLXFRMPFWJNQFO-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1N)SSC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC(=CC=C1N)SSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
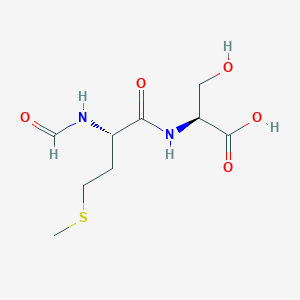
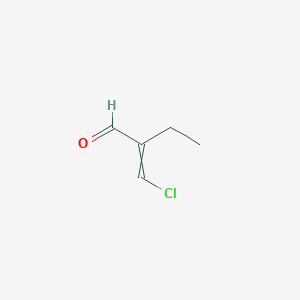
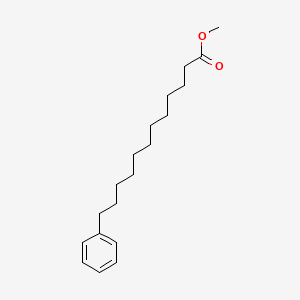
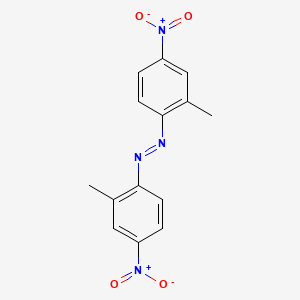
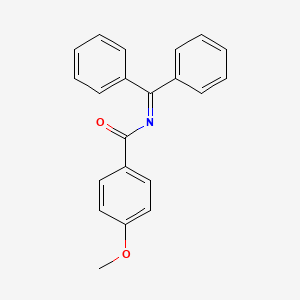
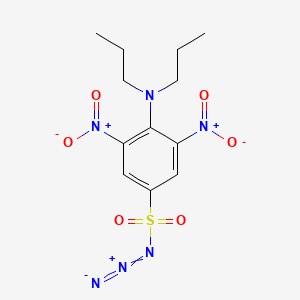
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
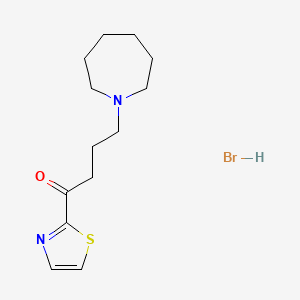
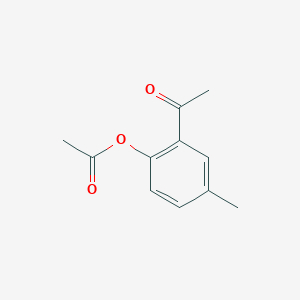
methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
